Product packaging for 3,4-Diphenylaniline(Cat. No.:CAS No. 10569-67-2)

3,4-Diphenylaniline

Cat. No.: B1583215
CAS No.: 10569-67-2
M. Wt: 245.3 g/mol
InChI Key: SGNQTSWLIUHTQZ-UHFFFAOYSA-N
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Description

Significance and Interdisciplinary Relevance in Chemical Sciences

The diphenylaniline scaffold is a key structural component in the design of advanced functional materials. Its derivatives are particularly prominent in the realm of organic electronics, where their electron-rich nature and charge transport capabilities are highly prized. smolecule.com Compounds based on this framework are frequently employed as hole transport materials in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). smolecule.comcymitquimica.comsmolecule.com The ability of the diphenylamine (B1679370) core to be readily modified with various substituents allows for the fine-tuning of its electronic and physical properties, such as solubility and thermal stability, to meet the specific demands of these applications. smolecule.comrsc.org

The interdisciplinary relevance of diphenylaniline derivatives extends into materials science and medicinal chemistry. In materials science, they are utilized as building blocks for chromophores with non-linear optical (NLO) properties, which are crucial for optoelectronic technologies. rsc.org The incorporation of a diphenylaniline unit as an electron donor in push-pull systems can lead to materials with significant second harmonic generation (SHG) efficiency. rsc.org Furthermore, derivatives have been shown to possess enhanced thermal stability compared to their simpler aniline (B41778) counterparts. rsc.org Research has also explored the biological activities of diphenylaniline structures, with some derivatives showing potential anti-inflammatory and anticancer properties.

Table 1: Applications of Substituted Diphenylaniline Derivatives

Derivative ClassApplication AreaSpecific UseKey Property
N-PhenylbiphenylaminesOrganic ElectronicsHole Transport Material in OLEDsFavorable electronic properties, good thermal stability cymitquimica.com
Silicon-based DiphenylanilinesOrganic ElectronicsOLEDs, Organic Photovoltaics (OPVs)Electron-rich, efficient charge transport smolecule.com
Alkyl-substituted DiphenylanilinesOrganic Electronics, PhotonicsHole Transport Material, Chemical SensorsEnhanced solubility and electronic properties smolecule.com
Flavin-based DiphenylanilinesOptoelectronicsNon-linear Optical (NLO) ChromophoresStrong electron-donating ability, high thermal stability rsc.org
Diphenylaniline-Azulene ConjugatesMaterials ScienceFunctional Dyes, Organic SemiconductorsIntense absorption and emission in the visible spectrum mdpi.com

Historical Context of Diphenylaniline Research and Analogous Systems

The research journey into substituted diphenylanilines is built upon the foundational chemistry of its parent compound, diphenylamine. Discovered in 1864 by A. W. Hofmann among the distillation products of aniline dyes, diphenylamine was first intentionally synthesized two years later by French chemists. wikipedia.org Its early applications were primarily analytical; by 1872, it was used to detect nitrous acid, and by 1875, its color-changing reaction in the presence of oxidizing agents was employed to test for nitrates in drinking water. wikipedia.org

Industrially, diphenylamine became important as an antioxidant and as a stabilizer for smokeless powder. wikipedia.org Its chemical reactivity was also explored, leading to the synthesis of other important heterocyclic systems. For instance, reaction with sulfur yields phenothiazine, a precursor to various pharmaceuticals, while reaction with iodine produces carbazole (B46965). wikipedia.org

The synthesis of substituted diphenylamines has historically relied on classic organic reactions. The Ullmann coupling reaction, involving the reaction of anilines with aryl halides in the presence of a copper catalyst, became a standard method. Over time, procedural modifications, such as the use of potassium carbonate as a base, allowed for more direct and efficient production. Industrial-scale synthesis can also be achieved through the thermal deamination of aniline over oxide catalysts. These foundational synthetic and application-based studies on diphenylamine paved the way for the investigation of more complex, substituted systems like 3,4-diphenylaniline.

Current Research Frontiers and Emerging Paradigms in Substituted Diphenylaniline Chemistry

Modern research into substituted diphenylanilines is focused on the rational design and synthesis of molecules with tailored functionalities for advanced applications. A significant frontier is the development of novel organic semiconductors for electronics and photonics. Researchers are creating complex architectures by combining the diphenylaniline core with other functional units to manipulate the resulting material's properties.

One emerging paradigm involves the synthesis of conjugated co-oligomers. For example, diphenylaniline-azulene co-oligomers have been developed that exhibit intense absorption and emission in the visible light spectrum (400–700 nm). mdpi.com These materials possess good solubility, high thermodynamic stability, and high-lying highest occupied molecular orbitals (HOMO), making them promising candidates for new functional dyes and semiconductors. mdpi.com The strategic placement of substituents on the diphenylaniline rings allows for precise control over the electronic structure, influencing properties like the HOMO-LUMO gap. mdpi.comrsc.org

Another active area of research is the exploration of diphenylaniline derivatives in push-pull systems for non-linear optical (NLO) applications. The diphenylaniline moiety often serves as a potent electron-donating group. rsc.org Studies comparing its electron-donating strength to other amines, like N,N-dimethylaniline, have shown that while it may be slightly weaker, it contributes to significantly enhanced thermal stability of the final chromophore. rsc.org The impact of substituents on the diphenylamine scaffold is a key research theme, with studies focusing on how steric and electronic effects influence molecular geometry, crystal packing, and ultimately, the material's bulk properties. This fundamental understanding is critical for creating the next generation of high-performance organic materials.

Table 2: Optical Properties of Conjugated Diphenylaniline-Azulene Co-Oligomers

CompoundStructure TypeAbsorption Maxima (λabs, nm)Emission Maxima (λem, nm)
Co-oligomer 6Linear420, 580620
Co-oligomer 8Branched420, 580620
Data obtained in Dichloromethane (DCM) solution. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15N B1583215 3,4-Diphenylaniline CAS No. 10569-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNQTSWLIUHTQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325426
Record name 3,4-diphenylaniline
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Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10569-67-2
Record name NSC506444
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Record name 3,4-diphenylaniline
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Ii. Synthetic Methodologies and Mechanistic Investigations of 3,4 Diphenylaniline

Established Synthetic Routes to 3,4-Diphenylaniline

Traditional methods for synthesizing diphenylanilines have laid the groundwork for accessing complex derivatives like this compound. These routes often involve either the direct formation of the C-N bond on a pre-functionalized diphenyl core or the sequential construction of the triaryl system.

Direct amination strategies involve the reaction of an amine with an aryl halide or a related electrophile. The Buchwald-Hartwig amination has become a cornerstone for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides and amines. wikipedia.org Although direct C-H amination of arenes is an emerging field, it often requires directing groups or specific substrates. whiterose.ac.ukresearchgate.net For a substrate like this compound, a plausible direct amination approach would involve the coupling of aniline (B41778) with a 3,4-diphenyl-substituted aryl halide.

The general mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving the oxidative addition of an aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation to form a palladium amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. wikipedia.orgnih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. wikipedia.org

Sequential strategies offer a versatile approach to building the this compound framework by forming the carbon-carbon and carbon-nitrogen bonds in separate, ordered steps. nih.govmdpi.com This allows for greater control over the final structure and the introduction of diverse functionalities. A common sequential route involves an initial Suzuki-Miyaura coupling to construct the diphenyl moiety, followed by a C-N bond-forming reaction like the Buchwald-Hartwig amination. wikipedia.orgmdpi.com

For instance, one could first synthesize 3,4-diphenylbromobenzene. This intermediate can be prepared via a Suzuki coupling between 1-bromo-3,4-dichlorobenzene and phenylboronic acid, or between 4-bromo-1,2-diphenylbenzene (B1149541) and a suitable boronic acid derivative. The resulting 3,4-diphenylbromobenzene can then undergo a palladium-catalyzed amination with aniline to furnish the final this compound product. The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds between aryl halides and organoboron compounds, catalyzed by a palladium complex. wikipedia.orglibretexts.org

Direct Amination Approaches in the Synthesis of Diphenylanilines

Novel Catalytic Systems for this compound Synthesis

Recent advances in catalysis have provided more efficient and selective methods for synthesizing substituted anilines. These include the development of new transition metal catalyst systems and the application of techniques like phase-transfer catalysis.

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of arylamines. nih.govsioc-journal.cnmdpi.com The Buchwald-Hartwig amination stands out as a highly versatile method for C-N bond formation. wikipedia.org The development of sophisticated phosphine ligands has expanded the scope of this reaction to include a wide variety of aryl halides and amines, enabling the synthesis of complex molecules like this compound under relatively mild conditions. rsc.org

Another powerful transition metal-mediated reaction is the Suzuki-Miyaura coupling, which is instrumental in forming the C-C bonds of the diphenyl substituent. wikipedia.orglibretexts.org A synthetic strategy for this compound could involve a sequential Suzuki coupling to create a 3,4-diphenyl substituted aryl halide, followed by a Buchwald-Hartwig amination to introduce the aniline moiety. For example, 4-bromo-1,2-dichlorobenzene (B103151) could first be coupled with two equivalents of phenylboronic acid to form 4-bromo-1,2-diphenylbenzene, which is then aminated. Research has shown the successful synthesis of various substituted pyrazole-3,5-diamines using a Suzuki–Miyaura cross-coupling followed by an iron-catalyzed reduction. rsc.org Similarly, conjugated diphenylaniline-azulene co-oligomers have been synthesized with high yields via the Suzuki-Miyaura reaction. mdpi.com

Table 1: Examples of Transition Metal-Mediated Reactions for Arylamine Synthesis

Reaction Type Catalyst/Ligand System Substrates Product Type Reference
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhos Aryl Halides, Amines Arylamines researchgate.net
Suzuki-Miyaura Coupling Pd(PPh₃)₄ Aryl Halides, Boronic Acids Biaryls wikipedia.orgmdpi.com
Copper-Catalyzed Amination CuI / Oxalamide Ligands Aryl Chlorides, Amines Arylamines organic-chemistry.org
Buchwald-Hartwig Amination Pd(OAc)₂ / DPEphos Aryl Halides, Amines Dibenzo[b,f]azepines nih.gov

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, often an aqueous and an organic phase. crdeepjournal.orgptfarm.plwikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transport of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. ijirset.comwiley-vch.de This method can lead to faster reactions, higher yields, and the elimination of the need for expensive and hazardous solvents. ijirset.com

In the context of substituted diphenylaniline synthesis, PTC can be employed for N-alkylation or N-arylation reactions. crdeepjournal.org For example, a nucleophilic aromatic substitution reaction to form a diphenylamine (B1679370) derivative could be facilitated by a phase-transfer catalyst. The catalyst would transport the deprotonated amine from an aqueous basic phase into an organic phase containing the aryl halide. While specific examples for the direct synthesis of this compound using PTC are not prevalent in the literature, the principles of PTC are applicable to the synthesis of various substituted diphenylamines. ptfarm.pl The key advantages include the use of inexpensive bases like sodium or potassium hydroxide (B78521) and the avoidance of anhydrous conditions. ptfarm.pl

Table 2: Principles of Phase-Transfer Catalysis

Feature Description Reference
Mechanism A catalyst (e.g., R₄N⁺X⁻) transports a reactant anion from an aqueous/solid phase to an organic phase for reaction. crdeepjournal.orgwiley-vch.de
Advantages Eliminates need for organic solvents, uses inexpensive bases, high reactivity and yields, minimizes waste. ptfarm.plijirset.com
Catalyst Types Quaternary ammonium salts (e.g., tetrabutylammonium (B224687) bromide) and phosphonium salts are common. wiley-vch.de
Applications Useful for nucleophilic substitutions, alkylations, and reactions involving anions generated from C, O, N, or S acids. ptfarm.pl

Transition Metal-Mediated Coupling Reactions

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. encyclopedia.pubresearchgate.net In the synthesis of this compound and related compounds, these principles can be applied through various strategies.

Key green chemistry approaches include the use of safer solvents, such as water or biodegradable ionic liquids, and the development of solvent-free reaction conditions. encyclopedia.pubmdpi.com Microwave-assisted synthesis and ultrasonication are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. mdpi.comrasayanjournal.co.in Mechanochemical methods, such as grinding or ball-milling, offer solvent-free alternatives for conducting chemical reactions. encyclopedia.pub

Catalysis is a cornerstone of green chemistry, with an emphasis on using highly selective and recoverable catalysts to minimize waste. For instance, developing heterogeneous catalysts for coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination would simplify product purification and allow for catalyst recycling. The use of water as a solvent in these cross-coupling reactions is an area of active research, offering significant environmental and economic benefits. wikipedia.orgmdpi.com

Table 3: Green Chemistry Principles in Chemical Synthesis

Principle Application in Synthesis Reference
Safer Solvents Using water, ionic liquids, or supercritical fluids instead of volatile organic compounds. encyclopedia.pubmdpi.com
Energy Efficiency Employing microwave irradiation or ultrasound to reduce reaction times and energy consumption. mdpi.comrasayanjournal.co.in
Catalysis Using selective catalysts to improve atom economy and reduce byproducts; focus on recoverable catalysts.
Renewable Feedstocks Utilizing starting materials derived from renewable resources. encyclopedia.pub
Waste Prevention Designing syntheses to produce minimal waste (high atom economy).
Solvent-Free Reactions Conducting reactions by grinding or milling solid reactants (mechanochemistry). encyclopedia.pubresearchgate.net

Iii. Chemical Reactivity and Transformation Pathways of 3,4 Diphenylaniline

Oxidation Reactions and Product Formation

The oxidation of 3,4-diphenylaniline can proceed through various pathways, yielding a range of products depending on the oxidizing agent and reaction conditions. Commonly, oxidation targets the electron-rich aniline (B41778) core, leading to the formation of quinone derivatives. The electrochemical oxidation of diphenylamine (B1679370) derivatives has been studied, showing that such compounds can undergo oxidative coupling to form dimeric structures like N,N,N′,N′-tetraphenylbenzidine. researchgate.net

Advanced oxidation processes can lead to hydroxylation and the subsequent formation of quinones, which is a key consideration for the compound's stability. The electrochemical oxidation of similar aromatic amines in the presence of nucleophiles, such as water or methanol, can lead to the formation of quinone-like structures through an ECE (electrochemical-chemical-electrochemical) mechanism. arkat-usa.orgbeilstein-journals.org For instance, the oxidation of polycyclic aromatic phenols, which share features with diphenylaniline, has been shown to produce quinones. beilstein-journals.org

Common oxidizing agents used for aniline derivatives include potassium permanganate (B83412) and chromium trioxide. The specific products formed are highly dependent on the reaction conditions. For example, the electrochemical oxidation of triphenylamine (B166846), a related compound, is known to produce N,N,N′,N′-tetraphenylbenzidine through a radical cation intermediate. researchgate.net

Table 1: Products of this compound Oxidation

Oxidizing Agent/Method Major Product Type Reaction Details
General Chemical Oxidants (e.g., KMnO₄, CrO₃) Quinone Derivatives Targets the aniline moiety, leading to ring oxidation.
Electrochemical Oxidation Dimeric Species (e.g., Tetraphenylbenzidine derivatives) researchgate.net Proceeds via oxidative coupling of radical cations.

Electrophilic Aromatic Substitution Reactions at the Aniline Moiety

The aniline moiety of this compound is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The amino group (-NH₂) is a strongly activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. savemyexams.com Consequently, reactions like halogenation and nitration are expected to occur primarily at the positions activated by the amino group within the central aniline ring. msu.edusavemyexams.com

The general mechanism for electrophilic aromatic substitution involves two main steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.combyjus.com

Halogenation: This reaction involves treating the compound with a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃. byjus.com The catalyst polarizes the halogen molecule, creating a strong electrophile that can be attacked by the activated aniline ring. savemyexams.com

Nitration: This is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). byjus.comorganicchemistrytutor.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). byjus.com

Table 2: Common Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Electrophile Expected Product
Halogenation byjus.com Cl₂/FeCl₃ or Br₂/FeBr₃ Cl⁺ or Br⁺ msu.edu Halogenated this compound
Nitration byjus.com HNO₃/H₂SO₄ NO₂⁺ msu.edu Nitrated this compound
Sulfonation organicchemistrytutor.com Fuming H₂SO₄ (H₂SO₄ + SO₃) SO₃H⁺ msu.edu This compound sulfonic acid

Nucleophilic Substitution and Functionalization Reactions

The amino group of this compound can act as a nucleophile, participating in various substitution and functionalization reactions. These reactions primarily involve the nitrogen atom's lone pair of electrons attacking an electrophilic center.

One of the most common functionalization reactions for anilines is N-acylation . This involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. researchgate.net This transformation is often used to protect the amino group or to introduce new functional moieties. For example, N-acylation can be achieved by reacting the aniline with an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Another important reaction is N-alkylation , where an alkyl group is introduced onto the nitrogen atom. This can be achieved using alkyl halides, though over-alkylation to form tertiary amines can be a competing process. The reactivity of the amino group allows for its incorporation into more complex molecular structures. For instance, N-Boc protection (tert-butoxycarbonyl) is a common strategy in multi-step syntheses to moderate the reactivity of the amine. acs.org

Cross-Coupling Reactivity and Oligomerization

This compound can serve as a building block in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules, including oligomers and polymers. The presence of the aniline functionality and the potential to introduce halogen substituents onto the aromatic rings make it a versatile substrate for reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. snnu.edu.cn

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. snnu.edu.cn A halogenated derivative of this compound (e.g., a bromo-substituted version) could be coupled with an arylboronic acid to extend the conjugated system. nih.gov For example, 4-bromo-N,N-diphenylaniline is used in Suzuki–Miyaura reactions to create polyaromatic systems.

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgmdpi.com this compound itself can act as the amine component, coupling with an aryl halide to form a triarylamine structure. Conversely, a halogenated derivative of this compound could be coupled with another amine. nih.gov

These cross-coupling reactions are instrumental in the synthesis of co-oligomers. For instance, diphenylaniline-azulene co-oligomers have been synthesized using Suzuki–Miyaura cross-coupling, resulting in materials with interesting optical and electronic properties. nih.gov Polymers based on diphenylaniline exhibit good thermal stability and mechanical properties, making them suitable for high-performance applications.

Table 3: Cross-Coupling Reactions for Oligomerization

Reaction Components Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Coupling snnu.edu.cn Aryl Halide + Arylboronic Acid Pd catalyst (e.g., Pd(PPh₃)₄), Base Carbon-Carbon

Cyclization Reactions and Heterocyclic Derivative Formation

The structure of this compound provides a scaffold for various cyclization reactions to form heterocyclic derivatives, most notably carbazoles. Carbazoles are a class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry. metu.edu.trnih.gov

One established method for synthesizing carbazoles from diphenylamine structures is through dehydrogenative cyclization. For example, diphenylamine can be cyclized to carbazole (B46965) using iodine or sulfur at high temperatures. wikipedia.org A similar intramolecular cyclization of this compound could potentially lead to the formation of a phenyl-substituted carbazole derivative.

Another powerful method is the palladium-catalyzed intramolecular C-H amination or related cyclization strategies. Modern synthetic methods often employ domino reactions, such as a Diels-Alder reaction followed by an aromatization step, to construct complex carbazole skeletons from indole-based precursors. nih.gov A general strategy for carbazole synthesis involves creating a biphenyl (B1667301) linkage first (e.g., via Ullmann coupling) from a substituted aniline, followed by a cyclization step, often promoted by acid. google.com

Thermal and Photochemical Degradation Pathways

The stability of this compound under thermal and photochemical stress is a critical aspect, particularly for its application in materials science.

Thermal Degradation: Aniline and its derivatives can undergo thermal degradation through various pathways. nih.gov For many nitrogen-containing polymers, thermal degradation involves the cleavage of C-N, C-O, and C-C bonds, leading to the release of gases like NH₃, CO₂, HCN, and various hydrocarbons. nih.gov The process often results in the formation of a stable, carbon-rich char. nih.gov Diphenylamine itself is used as a stabilizer in smokeless powders because it reacts with nitrogen oxide degradation products, preventing them from accelerating further decomposition. wikipedia.org The thermal decomposition of related polymers suggests that degradation often occurs in multiple stages, starting with the release of trapped volatiles, followed by the decomposition of the polymer backbone, and finally carbonization. nih.gov

Photochemical Degradation: Aromatic amines can be susceptible to photochemical degradation. The photodegradation of aniline in the presence of a photocatalyst like TiO₂ involves oxidative species such as hydroxyl radicals (HO•), which can attack the aromatic ring and lead to mineralization. mdpi.com Without a catalyst, direct photolysis can still occur, though often less efficiently. researchgate.net For N,N-substituted anilines, irradiation with visible light can lead to the formation of an electron donor-acceptor (EDA) complex, which upon photoexcitation can initiate chemical transformations. nih.gov This suggests that exposure to light, especially UV or high-energy visible light, could initiate degradation pathways in this compound, potentially leading to fragmentation or polymerization. Prolonged irradiation has been observed to cause significant degradation of related products in photochemical reactions. nih.gov

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Diphenylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 3,4-Diphenylaniline is characterized by distinct signals corresponding to the aromatic protons and the amine proton. The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The aromatic region (typically δ 6.5-8.0 ppm) of this compound will exhibit a complex pattern of signals due to the protons on the three phenyl rings. The protons on the aniline (B41778) ring are chemically distinct from those on the two phenyl substituents. Furthermore, the protons on the phenyl groups at positions 3 and 4 will have different chemical environments. The coupling between adjacent protons (J-coupling) provides information on the connectivity of the molecule. The magnitude of the coupling constant is dependent on the number of bonds separating the protons and their dihedral angle.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Amine (N-H) ~5.0-6.0 Broad Singlet -
Aniline Ring Protons 6.7-7.5 Multiplet 7.0-9.0

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which often allows for the resolution of all carbon signals.

The carbons of the aromatic rings will resonate in the region of approximately 110-150 ppm. The carbon atoms attached to the nitrogen (C-N) and the carbons at the point of substitution on the phenyl rings will have characteristic chemical shifts influenced by the electronegativity of the attached atoms and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-N (Aniline Ring) 140-150
C-NH2 (Aniline Ring) 115-125
Quaternary Carbons (Phenyl Rings) 135-145

To definitively assign the complex ¹H and ¹³C NMR spectra of this compound, two-dimensional (2D) NMR techniques are employed. libretexts.org These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates coupled protons. oxinst.com Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of protons within each of the three aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the different phenyl rings and the aniline core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum can help to determine the relative orientation of the phenyl rings.

The use of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. researchgate.netemory.edu

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. edinst.com These two techniques are complementary, as some vibrations may be strong in IR and weak or absent in Raman, and vice versa. aip.org

The IR and Raman spectra of this compound will be characterized by several key vibrational bands:

N-H Stretching: A characteristic band or bands in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amine N-H bond. In the solid state, hydrogen bonding can lead to broadening and a shift to lower wavenumbers.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will give rise to a series of bands in the 1400-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings.

A detailed analysis of the IR and Raman spectra can confirm the presence of the aniline and phenyl functional groups and provide insights into the molecular symmetry and intermolecular interactions. nih.govamericanpharmaceuticalreview.com

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
N-H Stretch 3300-3500 IR, Raman
Aromatic C-H Stretch 3000-3100 IR, Raman
Aromatic C=C Stretch 1400-1650 IR, Raman
C-N Stretch 1250-1350 IR, Raman

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopic Research

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. biocompare.com These techniques provide information about the conjugated π-electron system and the energy levels of the molecule. utc.edu

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic rings. The extended conjugation provided by the three phenyl rings will likely result in a bathochromic (red) shift of the absorption maximum compared to aniline or biphenyl (B1667301). The position and intensity of the absorption bands can be influenced by the solvent polarity. researchgate.net

Fluorescence spectroscopy involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. mdpi.com Compounds with extended π-systems, such as this compound, are often fluorescent. The fluorescence emission spectrum can provide information about the excited state of the molecule and can be sensitive to the local environment. The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift.

Table 4: Predicted Electronic Spectroscopy Data for this compound

Parameter Predicted Value
UV-Vis Absorption Maximum (λ_abs) 280-350 nm
Molar Absorptivity (ε) High (indicative of π-π* transitions)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. savemyexams.com In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org

The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The high-resolution mass spectrum can be used to determine the exact molecular formula.

In addition to the molecular ion, the mass spectrum will also show a series of fragment ions, which are formed by the breakdown of the molecular ion. libretexts.org The fragmentation pattern is often characteristic of the compound and can provide valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of small molecules or radicals, such as H•, NH₂•, or cleavage of the bonds connecting the phenyl rings. The stability of the resulting fragment ions will influence their abundance in the mass spectrum. msu.edu

Table 5: Predicted Key Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ 245.12 Molecular Ion
[M-1]⁺ 244.11 Loss of a hydrogen radical
[M-16]⁺ 229.11 Loss of an amino radical (NH₂)

V. Computational Chemistry and Molecular Modeling of 3,4 Diphenylaniline Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to study the properties of diphenylaniline derivatives, offering insights into their electronic behavior and reactivity. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G* or 6-311G(d,p), are commonly employed for these calculations. tandfonline.com

The electronic properties of 3,4-diphenylaniline are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, stability, and optical properties. smu.eduacs.org

In this compound, the HOMO is expected to be delocalized across the π-conjugated system, encompassing the aniline (B41778) nitrogen and the phenyl rings, a characteristic feature of diphenylaniline derivatives. The LUMO is also anticipated to be distributed over the aromatic framework. This delocalization facilitates intramolecular charge transfer (ICT) upon electronic excitation. sapub.org

Table 1: Calculated Frontier Molecular Orbital Energies for a 3,4-Disubstituted Diphenylaniline Derivative This table presents data for a related compound, 3,4-bis(decyloxy)-N,N-diphenylaniline, as a reference for the electronic properties of the this compound scaffold.

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
3,4-bis(decyloxy)-N,N-diphenylaniline -5.00 Not Reported Not Reported

Data sourced from mdpi.com.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. sapub.orgmdpi.com For diphenylaniline derivatives, the absorption spectra are typically dominated by π→π* transitions within the aromatic system. TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and incorporating a polarizable continuum model (PCM) to simulate solvent effects, can provide valuable correlations with experimental data. sapub.orgscispace.commdpi.com

The predicted maximum absorption wavelength (λmax) can be correlated with experimental spectra to validate the computational methodology. For instance, in a study on a related triazole derivative, the calculated λmax in chloroform (B151607) solution showed good agreement with the experimental value. sapub.org While specific predicted spectra for this compound were not found, it is anticipated that its primary absorption would be in the UV region.

DFT calculations are also employed to predict vibrational spectra (IR and Raman). researchgate.netscifiniti.comresearchgate.net The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental data to aid in the assignment of spectral bands. nih.gov This correlation is crucial for understanding the molecule's structural features and intermolecular interactions.

Table 2: Illustrative Predicted Spectroscopic Data for a Generic Diphenylaniline System This table provides an example of the type of data that can be generated through computational methods. The values are illustrative and not specific to this compound.

Spectroscopic Technique Predicted Parameter Illustrative Value Computational Method
UV-Vis λmax ~300 - 350 nm TD-DFT/B3LYP
IR N-H Stretch ~3400 cm-1 DFT/B3LYP
IR Aromatic C-H Stretch ~3100 - 3000 cm-1 DFT/B3LYP

DFT calculations are instrumental in elucidating reaction mechanisms at a molecular level. smu.edursc.org By mapping the potential energy surface of a reaction, it is possible to identify intermediates, and more importantly, the transition states that connect them. researchgate.net The energy barrier of the rate-determining step, calculated from the transition state energy, provides a quantitative measure of the reaction kinetics. numberanalytics.com

For diphenylaniline systems, computational studies can be used to investigate various reactions, such as electrophilic aromatic substitution. DFT can predict the most likely sites of reaction by analyzing the distribution of electron density and the stability of potential intermediates. While no specific reaction mechanism studies for this compound were identified, the general approach involves locating the transition state structure and calculating its vibrational frequencies to confirm it as a first-order saddle point on the potential energy surface. arxiv.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the conformational dynamics and behavior of molecules over time. acs.orgnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

For a flexible molecule like this compound, MD simulations can explore the different accessible conformations arising from the rotation around the C-N and C-C single bonds. This analysis can reveal the most stable conformations and the energy barriers between them. Such studies are often performed using force fields like AMBER or CHARMM. nih.govmdpi.com

While specific MD studies on this compound were not found in the surveyed literature, research on diphenylalanine peptides, which share the diphenyl motif, demonstrates the utility of MD in understanding self-assembly and conformational preferences. acs.orgpku.edu.cn For this compound, MD simulations could be used to study its aggregation behavior, interactions with solvents, and its dynamics within a larger system, such as a polymer matrix or at an interface. mdpi.com

In Silico Screening and Structure-Activity Relationship (SAR) Studies

In silico screening and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the early stages of drug discovery and materials science. nih.govacs.org These computational techniques are used to predict the biological activity or properties of a large number of compounds based on their chemical structure. f1000research.com

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their measured biological activity. researchgate.net For a series of this compound derivatives, a QSAR study could identify which substituents at various positions on the phenyl rings enhance a desired activity, for example, as an anticancer agent. jchemlett.com

In silico screening involves the use of computational methods, such as molecular docking, to screen large databases of virtual compounds against a biological target. biointerfaceresearch.commdpi.com This approach can identify potential hit compounds for further experimental investigation. While no specific in silico screening studies focused on this compound were found, this methodology could be applied to discover novel bioactive derivatives. For instance, derivatives could be screened against a specific enzyme or receptor to predict their binding affinity and mode of interaction. f1000research.comx-mol.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3,4-bis(decyloxy)-N,N-diphenylaniline
Diphenylalanine
AMBER

Vi. Applications of 3,4 Diphenylaniline in Advanced Materials and Organic Electronics

Precursors for Polymeric Materials Development

Derivatives of 3,4-diphenylaniline serve as crucial monomers in the synthesis of high-performance polymers, notably polyimides and polyamides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications.

Polyimide and Polyamide Synthesis Utilizing this compound Derivatives

The synthesis of polyimides typically involves a condensation reaction between a dianhydride and a diamine. azom.com The incorporation of this compound-based diamines into the polymer backbone can enhance the properties of the resulting polyimide. The synthesis generally proceeds via a two-step process involving the formation of a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edu The properties of the final polyimide are highly dependent on the chemical structure of the monomer building blocks. azom.com Similarly, polyamides are synthesized through the polycondensation of dicarboxylic acids with diamines. crimsonpublishers.com The use of aryl esters of dibasic acids, such as diphenyl sebacate, can lead to a faster and more complete reaction compared to alkyl esters. google.com

The introduction of bulky, rigid structures like the fluorene (B118485) group, in conjunction with diphenylaniline moieties, into the polymer chain can lead to polyimides with good solubility in organic solvents, high optical transparency, and high glass transition temperatures. nih.gov For instance, wholly aromatic polyimides prepared from fluorene-containing dianhydrides and aromatic diamines with amide linkages have demonstrated excellent optical and thermal properties. nih.gov

Development of Heat-Resistant Resins and Electrical Insulation Films

The inherent thermal stability of the triphenylamine (B166846) structure makes this compound derivatives attractive for creating heat-resistant resins. These resins find applications in coatings and castings that need to withstand high temperatures. resinplay.sgsunlu.com For instance, some commercially available resins offer heat resistance up to 220°C. 3djake.com Silicone-based resins, which can be modified with organic groups, are known for their exceptional resistance to high temperatures, UV radiation, and moisture. wacker.com

In the field of electrical insulation, polyester (B1180765) and polyimide films are widely used due to their excellent dielectric properties and mechanical strength. paperinsulation.comesterindustries.com Flexible insulating laminates are often produced by combining polyester films with other materials like non-woven polyester or aramid paper to enhance thermal resistance. sertekglobal.comcoveme.com These films are crucial for the insulation of electrical windings in motors and transformers. sertekglobal.com Polyimide films, in particular, are known for their use in demanding applications requiring high thermal and chemical resistance. vt.edu

Role in Organic Semiconductors and Charge Transport Materials

The electron-rich nature and excellent charge-transporting properties of this compound and its derivatives make them highly suitable for use in organic electronics. They are particularly effective as hole transport materials.

Hole Transport Layers in Organic Light-Emitting Diodes (OLEDs)

In Organic Light-Emitting Diodes (OLEDs), derivatives of this compound are frequently employed as the hole transport layer (HTL). The function of the HTL is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, contributing to improved device efficiency and luminance. smolecule.com For example, a homopolymer of 4-butyl-N,N-diphenylaniline, known as Poly-TPD, is utilized as a hole-transporting material in OLEDs. acs.orgchemblink.com

The design of novel emitter molecules incorporating diphenylaniline moieties has led to the development of efficient blue and deep-red phosphorescent OLEDs. rsc.orgrsc.orgresearching.cn For instance, an anthracene-bridged D–π–A emitter containing a triphenylamine donor group demonstrated a maximum external quantum efficiency (EQE) of 8.9% in a blue OLED. rsc.orgrsc.org In another study, 1,2,4-thiadiazole (B1232254) core-based bipolar materials with diphenylaniline units were used as host materials in deep-red phosphorescent OLEDs, achieving a maximum EQE of 16.2%. researching.cn

The formation of exciplexes, excited-state complexes between electron donor and acceptor molecules, is another area where diphenylaniline derivatives play a role. Blending diphenylaniline-based hole-transporting materials with electron-transporting materials can lead to the formation of emissive exciplexes, which can enhance the efficiency of OLEDs through thermally activated delayed fluorescence (TADF). tandfonline.com

Table 1: Performance of OLEDs Utilizing this compound Derivatives

Device Type Diphenylaniline Derivative Role Maximum External Quantum Efficiency (EQE) (%)
Blue Fluorescent OLED 4-(10-(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline Emitter (Donor) 8.9 rsc.orgrsc.org
Deep-Red Phosphorescent OLED 4,4'-(1,2,4-thiadiazole-3,5-diyl)bis(N,N-diphenylaniline) Host Material 16.2 researching.cn

Active Materials in Organic Photovoltaics (OPVs) and Photodetectors

In the realm of organic photovoltaics (OPVs), this compound derivatives are investigated as donor materials in the active layer of solar cells. Their ability to facilitate charge transport is crucial for the efficient conversion of light into electricity. smolecule.com For instance, polyene-diphenylaniline dyes have been synthesized and tested in dye-sensitized solar cells (DSSCs), showing promising efficiencies. tandfonline.com The introduction of volatile solid additives like 4-fluoro-N,N-diphenylaniline has been shown to optimize the morphology of the active layer in OPVs, leading to high efficiencies of over 19%. nih.gov

Organic photodetectors (OPDs) also benefit from the properties of diphenylaniline derivatives. These materials can be used in the active layer to absorb light and generate charge carriers. mdpi.com The spectral response of OPDs can be tuned by the choice of materials. mdpi.com For instance, a photodetector based on a MoS₂/Ge heterojunction has been demonstrated for optoelectronic applications. bohrium.com While not directly mentioning this compound, this highlights the ongoing research into new materials for photodetectors.

N-Type Doping Strategies and Conductivity Enhancement

While triphenylamine derivatives are predominantly known as p-type (hole-transporting) materials, research has explored their use in n-type doping strategies. A novel n-type dopant, 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline (N-DPBI), was developed to study the effect of substituents on the doping performance. rsc.org The replacement of a dimethylamino group with a diphenylamino group was expected to further stabilize the molecule. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-butyl-N,N-diphenylaniline
4-fluoro-N,N-diphenylaniline
4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline
4,4'-(1,2,4-thiadiazole-3,5-diyl)bis(N,N-diphenylaniline)
4,4′-(diphenylsilanediyl)bis(N,N-diphenylaniline)
4-(10-(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline
Diphenyl sebacate
Poly-TPD
Polyimide
Polyamide

Chemical Sensor Development and Sensing Mechanisms

The inherent redox activity of N,N'-diphenyl-p-phenylenediamine (DPPD) allows it to act as a sensitive indicator molecule for the detection of various chemical species. Its application has been demonstrated in both optical and electrochemical sensor designs.

Optochemical Sensors:

A notable application of DPPD is in the fabrication of disposable optochemical sensor chips for the detection of nitrogen dioxide (NO₂), a significant environmental pollutant. researchgate.net In these sensors, DPPD is immobilized within a highly gas-permeable polymer matrix, such as a polydimethylsiloxane-polycarbonate (PDMS-PC) block copolymer. researchgate.net

The sensing mechanism is based on the direct oxidation of the DPPD molecule by nitrogen dioxide. This chemical reaction leads to a distinct change in the material's visible spectrum, with the most significant change occurring at a wavelength of 480 nm, which is used for quantification. researchgate.net The sensor operates on a kinetic measurement principle, where the rate of change in the optical transmission of the DPPD-infused film is directly proportional to the concentration of NO₂. researchgate.net This approach allows for rapid and sensitive detection. Research has demonstrated a linear calibration over a concentration range of 0.1 to 25 parts per million (ppm) of NO₂, with a limit of quantitation (LOQ) of 0.12 ppm. researchgate.net

Electrochemical Sensors:

DPPD has also been successfully integrated into electrochemical sensors for detecting analytes like hydrogen sulfide (B99878) (H₂S) in aqueous media. acs.orgnih.gov One effective design involves incorporating DPPD directly into the carbon-based working electrode of a screen-printed, disposable sensor. acs.orgnih.gov

The sensing mechanism in this case is voltammetric. In the absence of sulfide, the DPPD on the electrode surface undergoes a reversible oxidation process. acs.orgnih.gov When hydrogen sulfide is introduced, it interacts with the electrode surface, effectively blocking the "three-phase boundary" where the solid DPPD, the carbon electrode, and the aqueous solution meet. nih.gov This blockage inhibits the electrochemical process, causing a measurable decrease in the oxidative and reductive current peaks. nih.gov The magnitude of this decrease correlates with the concentration of sulfide in the sample. This sensor configuration has shown a linear response for sulfide detection in the range of 20 to 165 micromolar (µM) at an optimal pH of 4, with a calculated limit of detection of 7.5 µM. nih.govresearchgate.net

Sensor TypeTarget AnalyteSensing MechanismPerformance CharacteristicsReference
Optochemical ChipNitrogen Dioxide (NO₂)Oxidation of DPPD, causing a change in optical transmission at 480 nm.Linear Range: 0.1 - 25 ppm; LOQ: 0.12 ppm researchgate.net
Voltammetric Screen-Printed ElectrodeHydrogen Sulfide (H₂S)Sulfide blocks the three-phase boundary, decreasing the redox currents of DPPD.Linear Range: 20 - 165 µM; LOD: 7.5 µM acs.orgnih.govresearchgate.net

Functional Materials with Tunable Photoelectronic Properties

The diphenylaniline structure is a key component in the molecular engineering of organic materials with tailored photoelectronic properties for applications in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. By chemically modifying the core structure or incorporating it into larger polymer or co-oligomer systems, researchers can precisely tune properties such as light absorption/emission wavelengths, energy levels of frontier molecular orbitals (HOMO/LUMO), and charge carrier mobility. mdpi.comcolab.wsmdpi.com

Hole Transport Materials for Perovskite Solar Cells:

Derivatives of diphenylaniline are actively being developed as hole transport materials (HTMs), a critical component in perovskite solar cells. For instance, 3,4-bis(decyloxy)-N,N-diphenylaniline was synthesized and investigated for this purpose. mdpi.com The addition of electron-rich decyloxy groups to the phenyl ring allows for fine-tuning of the material's highest occupied molecular orbital (HOMO) energy level to better align with that of the perovskite absorber layer, facilitating efficient extraction of charge carriers. mdpi.com Computational studies on this molecule revealed a HOMO energy level of -5.00 eV and a theoretical hole mobility of 1.08 × 10⁻² cm² V⁻¹ s⁻¹, indicating its potential suitability for high-performance solar devices. mdpi.com Further substitution, as seen in N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline , can boost the hole mobility even further to 4.21 × 10⁻² cm² V⁻¹ s⁻¹. mdpi.com

Co-oligomers for Optoelectronics:

The concept of property tuning is further exemplified by the synthesis of conjugated co-oligomers that combine diphenylaniline units with other aromatic systems like azulene (B44059). mdpi.com The interaction between the diphenylaniline fragments and the azulene core results in a significant rearrangement of the electronic structure, leading to materials that intensely absorb and emit light in the visible region. mdpi.com For example, a linear co-oligomer, 6,6-Bis(N,N-diphenylaniline)-2,2-(4-(diphenylamino)phenyl)-bis-azulene , exhibits strong emission in the green and orange parts of the spectrum, with fluorescence maxima at 510 nm and 590 nm, respectively. mdpi.com This demonstrates how combining molecular building blocks can create new functional materials with desirable optical properties for electronic devices. mdpi.com

Luminescent Materials for OLEDs:

In the field of OLEDs, diphenylaniline moieties (often referred to as triphenylamine or TPA groups in this context) are incorporated into larger molecular structures to achieve high efficiency and color purity, particularly for deep-blue emitters. mdpi.com In the material 4-(12-([1,1′:3′,1″-terphenyl]-5′-yl)chrysen-6-yl)-N,N-diphenylaniline (TPA-C-TP) , the bulky TPA group is attached to a chrysene (B1668918) core. mdpi.com This design effectively uses steric hindrance to prevent the close packing of molecules in the solid state, a phenomenon that often quenches luminescence. mdpi.com As a result, TPA-C-TP exhibits an outstanding photoluminescence quantum yield (PLQY) of 86% in the film state and emits deep-blue light with a peak wavelength of 439 nm when used as the emitting layer in a non-doped OLED device. mdpi.com

Material/DerivativeApplicationKey Tuned PropertyResearch FindingReference
3,4-bis(decyloxy)-N,N-diphenylanilineHole Transport Material (Solar Cells)Energy Level Alignment & Hole MobilityHOMO: -5.00 eV; Calculated Hole Mobility: 1.08 × 10⁻² cm² V⁻¹ s⁻¹ mdpi.com
Diphenylaniline-Azulene Co-oligomersOrganic OptoelectronicsVisible Light Absorption/EmissionIntense fluorescence with emission maxima at 510/590 nm. mdpi.com
TPA-C-TPDeep-Blue OLEDsHigh Photoluminescence Quantum YieldPLQY of 86% in film state; Emission peak at 439 nm in device. mdpi.com

Vii. Catalysis and Ligand Design Strategies Based on 3,4 Diphenylaniline Moieties

Design and Synthesis of 3,4-Diphenylaniline-Derived Ligands

The design of ligands based on the this compound moiety often aims to create sterically demanding and electron-rich systems that can enhance the efficacy of metal catalysts. A notable example is the development of a novel Buchwald-type diphosphine ligand. researchgate.net The rationale behind this design is that the ligand's steric and electronic properties are crucial in defining the efficiency of catalysts used in cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net

The synthesis of such a ligand is a multi-step process that begins with the this compound core. A representative synthetic pathway involves the following key transformations researchgate.net:

Suzuki-Miyaura Coupling: The synthesis initiates with a Miyaura coupling to construct the substituted aniline (B41778) precursor. For instance, coupling this compound with an appropriate partner like 2-bromoaniline (B46623) can furnish the necessary backbone. researchgate.net

Methylation: The resulting amine is methylated, for example, using methyl iodide. researchgate.net

Directed Ortho-Metalation and Phosphinylation: The crucial step involves a directed deprotonation using a strong base like n-butyllithium (nBuLi), followed by trapping the resulting lithiated intermediate with a phosphine (B1218219) chloride, such as dicyclohexylphosphine (B1630591) chloride (Cy₂PCl), to introduce the first phosphine group. researchgate.net

Second Phosphinylation: To create a bidentate ligand, the process is repeated. Deprotonation with nBuLi followed by reaction with dicyclohexylphosphine chloride affords the target bidentate phosphine ligand. researchgate.net

This strategic approach yields a diphosphine ligand with distinct steric and electronic characteristics compared to other biaryl ligands, potentially offering unique advantages in catalytic applications. researchgate.net

Applications in Transition Metal-Catalyzed Reactions

Ligands derived from this compound have demonstrated their utility in transition metal catalysis, a cornerstone of modern synthetic organic chemistry used to form carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds and serves as a key test for new ligand efficacy. nih.gov The this compound-derived diphosphine ligand has been successfully applied in this reaction for the synthesis of triarylamines. researchgate.net When complexed with a palladium source, this ligand system effectively catalyzes the coupling of a wide array of aryl chlorides and bromides with diphenylamine (B1679370). researchgate.net

The catalyst system shows broad substrate scope, accommodating sterically hindered aryl halides and those bearing various functional groups. researchgate.net For example, the amination of challenging substrates like 1-bromo-3,4,5-trimethoxybenzene and 2-chloronaphthalene (B1664065) proceeds smoothly to give the desired triarylamine products in good yields. researchgate.net The catalyst also tolerates base-sensitive functional groups, such as the cyano (-CN) group, highlighting its functional group tolerance. researchgate.net

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides with Diphenylamine Using a this compound-Derived Diphosphine Ligand researchgate.net
Aryl Halide SubstrateProductYield (%)
1-Bromo-4-butylbenzeneN-(4-butylphenyl)-N-phenylaniline85
1-Bromo-3,4,5-trimethoxybenzeneN-(3,4,5-trimethoxyphenyl)-N-phenylaniline82
1,3-DibromobenzeneN-(3-bromophenyl)-N-phenylaniline78
4-BromostyreneN-(4-vinylphenyl)-N-phenylaniline75
4-Bromobenzonitrile4-(Diphenylamino)benzonitrile62
2-ChloronaphthaleneN-Naphthalen-2-yl-N-phenylaniline65

Asymmetric catalysis, which uses chiral catalysts to produce enantiomerically enriched products, is a critical technology in modern chemistry, especially for pharmaceutical synthesis. google.com The development of novel chiral ligands is central to this field. nih.govsnnu.edu.cn While ligands derived from various chiral backbones are abundant, the use of a chiral this compound scaffold is a less explored area.

However, the potential for such systems can be inferred from related structures. For instance, novel C2-symmetric bis(thiazoline) ligands have been synthesized using a diphenylamine backbone to link the two chiral thiazoline (B8809763) rings. These ligands, when complexed with Copper(II), have been applied in the catalytic asymmetric Henry reaction of α-keto esters, achieving moderate to good enantioselectivities (up to 70% ee). researchgate.net This demonstrates that the diarylamine framework can serve as an effective scaffold for orienting chiral catalytic units.

Despite this proof-of-concept, the synthesis and application of ligands where chirality is embedded within or derived directly from a this compound core for asymmetric transition metal-catalyzed reactions remain a promising and largely undeveloped field of research.

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

Organocatalysis and Non-Metal Catalytic Systems

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions and represents a major pillar of catalysis, contributing to greener chemical processes. wikipedia.orgijcce.ac.ir These catalysts often operate through mechanisms like iminium or enamine activation, or through non-covalent interactions such as hydrogen bonding. wikipedia.orgwikipedia.org

The this compound structure itself is not commonly recognized as a standalone organocatalyst in the conventional sense. The parent compound, diphenylamine, is known to function as a redox indicator and as a stabilizer (antioxidant) in applications like smokeless powder, where it scavenges nitrogen oxide degradation products. nih.gov While these roles involve chemical transformation and rate modulation, they fall outside the typical scope of organocatalysis for synthetic applications.

The development of catalytic systems where the this compound moiety is a key component of a larger, non-metal catalytic system is an area with potential for growth. The aforementioned diphenylamine-backboned bis(thiazoline) ligand, while used with a metal, illustrates how the scaffold can be integrated into complex catalyst designs. researchgate.net The creation of true organocatalysts, where the this compound core is the primary source of catalytic activity—perhaps through the introduction of hydrogen-bonding motifs or basic/acidic sites—remains an underexplored strategy. The exploration of this scaffold in non-metal systems, such as photoredox catalysis where amine derivatives can act as electron donors, could also provide new avenues for its application.

Viii. Supramolecular Chemistry and Self Assembly of 3,4 Diphenylaniline Analogs

Principles of Molecular Self-Assembly in Diphenylaniline Derivatives

Molecular self-assembly is a process in which individual molecules spontaneously organize into ordered and stable superstructures without external guidance. mdpi.com This phenomenon is governed by the synergistic effect of various weak and reversible non-covalent interactions. mdpi.com In the context of diphenylaniline analogs like triphenylamine (B166846) (TPA), the inherent molecular geometry plays a crucial role.

TPA and its derivatives are characterized by a non-planar, propeller-like shape. acs.orgcolab.ws This three-dimensional structure can hinder crystallization and strong π-π interactions in the ground state, often resulting in amorphous, soluble materials. colab.ws However, the self-assembly process for certain TPA derivatives involves overcoming a significant energy barrier to flatten the TPA core, which then allows for effective columnar stacking. acs.org This nucleation-dependent mechanism is a key principle governing the formation of their supramolecular polymers. acs.org The process begins with individual molecules (building blocks) spontaneously associating to form larger, complex assemblies stabilized by a network of non-covalent forces. mdpi.com

Investigation of Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding)

The stability and structure of the assemblies formed by diphenylaniline analogs are dictated by a delicate balance of multiple non-covalent interactions. mdpi.com The primary forces investigated in these systems are π-π stacking and hydrogen bonding.

π-π Stacking: This interaction occurs between the aromatic phenyl rings of the TPA cores. Effective π-π stacking is essential for charge transport in the resulting organic materials, making it a critical factor for electronic and photovoltaic applications. mdpi.com The propeller shape of the TPA core must be overcome to allow for the close, parallel arrangement required for strong stacking interactions. acs.org This stacking leads to the formation of columnar structures, which are a hallmark of TPA-based supramolecular polymers. acs.org

Hydrogen Bonding: To enhance and direct the self-assembly process, TPA cores are often functionalized with groups capable of forming hydrogen bonds, such as amides or ureas. acs.orgthieme-connect.desc.edu These groups introduce directionality and additional stability to the supramolecular structure. For instance, triarylamine derivatives substituted with lateral amide groups form robust one-dimensional supramolecular polymers stabilized by a network of intermolecular hydrogen bonds, which complements the π-π stacking of the cores. acs.orgthieme-connect.de Studies have shown that the number and position of hydrogen-bonding groups can significantly influence the formation and stability of the resulting chiral structures. kaist.ac.kr

Formation of Organized Supramolecular Structures

The interplay of molecular design and non-covalent interactions allows diphenylaniline analogs to form a diverse array of well-defined, hierarchical soft structures. The specific morphology is highly dependent on the molecular structure of the building block and the assembly conditions.

Research has shown that triarylamine-based supramolecular polymers can self-assemble into various architectures, including:

Helical Fibers and Nanoribbons: Chirality at the molecular level can be transferred and amplified to the supramolecular level, resulting in the formation of helical structures. acs.org

Nanowires and Nanorods: Columnar packing driven by π-π stacking and hydrogen bonding often leads to the growth of one-dimensional structures like nanowires and nanorods. acs.orgmdpi.com These are particularly relevant for creating conductive pathways in electronic devices.

Nanospheres and Gels: Under different conditions, such as in specific solvents or at certain concentrations, the same derivatives can form spherical aggregates or extended networks that entrap solvent molecules to form gels. acs.orgresearchgate.net A triphenylamine derivative containing pyridine (B92270) groups (TAPA), for example, was found to self-assemble into nanofibers that create a gel network in toluene (B28343). researchgate.net

Table 1: Supramolecular Structures from Triphenylamine (TPA) Analogs This table is interactive. Column headers can be sorted.

TPA Derivative Key Functional Groups Observed Supramolecular Structure(s) Primary Driving Interactions Source(s)
Triphenylamine with DPP "arms" Diketopyrrolopyrrole (DPP) Short nanowires π-π stacking mdpi.com
Triarylamine Monoamide Single amide group Helical fibers, nanorods Hydrogen bonding, π-π stacking acs.org
Triphenylamine Triamide Three amide groups 1D supramolecular polymers Hydrogen bonding thieme-connect.de
Triphenylamine Bis-Urea Macrocycle Bis-urea, Dendrons Supramolecular polymers, tubular structures Hydrogen bonding, π-π stacking sc.edu
TAPA Pyridine groups Nanofibers, gels Hydrogen bonding researchgate.net

Control Mechanisms for Self-Assembly Processes

A significant advantage of supramolecular systems is the ability to control the assembly process and, consequently, the final structure and properties of the material. This control can be exerted through intrinsic molecular design or by manipulating external environmental factors.

Intrinsic Control (Molecular Design):

Functional Groups: The introduction of specific functional groups is a primary control mechanism. Attaching amide or urea (B33335) moieties promotes hydrogen bonding, leading to more ordered structures. acs.orgsc.edu The position of these groups can also influence the final assembly. colab.ws

Alkyl Chains: Modifying the length and nature of alkyl chains attached to the core molecule can influence solubility and packing, thereby affecting the resulting morphology. For instance, a tripodal TPA-DPP molecule with dodecyl chains formed nanowires, while one with 2-ethylhexyl chains resulted in a featureless film. mdpi.com

Chain Stoppers: The elongation of supramolecular polymers can be controlled by introducing "chain stopper" molecules that bind to the ends of the growing chains and prevent further polymerization. Diphenyl sulfoxide (B87167) has been used to control the assembly of TPA bis-urea macrocycles. sc.edu

Extrinsic Control (Environmental Factors):

Solvent and Concentration: The polarity of the solvent and the concentration of the building blocks are critical parameters. A TPA bis-urea macrocycle shows distinct aggregation behavior in different solvent mixtures (e.g., THF vs. H₂O/THF). sc.edu

Temperature: Self-assembly is often a thermodynamically controlled process, making it sensitive to temperature. Many TPA-based systems exhibit thermoreversible behavior, such as gel-sol transitions, allowing for temperature-based control over the material's state. sc.edu

External Stimuli: Non-invasive stimuli like light and mechanical forces can direct the assembly. Photochemical switching can regulate supramolecular polymerization with high spatial and temporal control. researchgate.net Furthermore, shear forces have been used to induce the formation of chiral structures from achiral TPA derivatives. kaist.ac.kr

Ix. Environmental Fate and Transport Studies of 3,4 Diphenylaniline

Environmental Occurrence and Distribution Studies

No studies detailing the environmental occurrence or distribution of 3,4-Diphenylaniline in various environmental compartments such as air, water, soil, or sediment were found in the public domain. Its presence as a potential environmental contaminant has not been documented in available research.

Biodegradation and Abiotic Transformation Pathways

There is a lack of published research on the biodegradation of this compound by microorganisms under either aerobic or anaerobic conditions. Studies on the biodegradation of diphenylamine (B1679370) have identified specific bacterial strains and metabolic pathways nih.govresearchgate.net; however, it cannot be assumed that this compound would follow similar degradation routes. The position of the phenyl groups would likely affect the molecule's susceptibility to enzymatic attack. Similarly, no information was found regarding the abiotic transformation of this compound, such as through hydrolysis or photolysis in environmental settings.

Sorption and Mobility in Environmental Compartments

Specific data on the sorption coefficient (Koc) or distribution coefficient (Kd) for this compound in different soil or sediment types are not available. Research on the sorption of 3,4-dichloroaniline (B118046) has shown that its interaction with soil is primarily influenced by organic matter content and soil pH researchgate.netnih.gov. However, the two phenyl groups in this compound would impart a much greater hydrophobicity compared to the two chlorine atoms in 3,4-dichloroaniline, leading to different sorption behavior and mobility. Safety Data Sheets for other related compounds, such as 3-Bromo-N,N-diphenylaniline, explicitly state that no data is available for soil adsorption or mobility cdnisotopes.comnih.gov.

Modeling of Environmental Fate and Persistence

Due to the absence of fundamental experimental data on its physicochemical properties, persistence, and degradability, no environmental fate and persistence models for this compound have been developed or published. Such models require empirical data on properties like water solubility, vapor pressure, octanol-water partition coefficient (Kow), and degradation half-lives to predict the compound's behavior and longevity in the environment epa.gov.

X. Advanced Analytical Method Development and Validation for 3,4 Diphenylaniline

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental for separating 3,4-Diphenylaniline from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary methods employed.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of an effective HPLC method involves several key steps, including method scouting, optimization, and validation. thermofisher.com

Method Development: The process begins with "method scouting," which involves screening various combinations of columns and mobile phases to find the best conditions for separation. thermofisher.com For diphenylaniline and its derivatives, reversed-phase columns, such as C18, are commonly utilized. vwr.comresearchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention and resolution. researchgate.netraco.cat Isocratic elution, where the mobile phase composition remains constant, is often sufficient for the separation of these compounds. raco.cat The separation of positional isomers, which have the same molecular formula but different arrangements of functional groups, can be particularly challenging and may require specialized columns like a Phenyl Hydride™ column that offers selectivity for aromatic compounds. mtc-usa.comrsc.org

Research Findings: In a study on a related compound, 4-Nitro-N, N-Diphenylaniline, an HPLC method was established to measure parts-per-million (ppm) level concentrations. researchgate.net This method utilized a distinct retention time of approximately 15.9 minutes, which allowed for clear separation from other tracers. researchgate.net For the analysis of flavonoids, including a diphenylaniline derivative, an HPLC method with a C18 column and a mobile phase of water, acetonitrile, and acetic acid (74.5:24.5:1 v/v) was developed. raco.cat This method demonstrated good linearity over a wide concentration range. raco.cat The separation of complex mixtures, such as indene–C70 bisadduct isomers, has been successfully achieved using HPLC with a Cosmosil Buckyprep-D column and toluene (B28343) as the mobile phase. beilstein-journals.org

Table 1: HPLC Method Parameters for Diphenylaniline and Related Compounds

Parameter4-Nitro-N, N-Diphenylaniline Analysis researchgate.netFlavonoid (including diphenylaniline derivative) Analysis raco.catIndene–C70 Bisadduct Isomer Separation beilstein-journals.org
Column Not specifiedC18Cosmosil Buckyprep-D
Mobile Phase Not specifiedWater:Acetonitrile:Acetic Acid (74.5:24.5:1 v/v)Toluene
Flow Rate Not specifiedNot specified0.2 mL/min
Detection UVUVUV at 325 nm
Retention Time ~15.9 minNot specifiedVaries by isomer

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For the analysis of aniline (B41778) and its derivatives, including those with structures similar to this compound, GC with a nitrogen-phosphorus detector (NPD) is often employed. epa.gov

Method Development: EPA Method 8131 outlines a procedure for determining aniline and its derivatives in environmental samples. epa.gov This method utilizes a capillary gas chromatograph suitable for on-column splitless injections. epa.gov To minimize matrix interferences, cleanup techniques like gel permeation chromatography (Method 3640) can be used. epa.gov For GC analysis with an NPD, the solvent is typically exchanged to toluene. epa.gov The chromatographic conditions are optimized to achieve separation equivalent to established standards. epa.gov

Research Findings: In a study involving the GC-MS analysis of hair dye ingredients, a DB-17ms capillary column was used. mdpi.com The oven temperature program was optimized to separate the derivatives, starting at 50°C and ramping up to 300°C. mdpi.com This method demonstrated good linearity with determination coefficients (r²) greater than 0.996. mdpi.com

Table 2: GC Method Parameters for Aniline Derivatives and Related Compounds

ParameterEPA Method 8131 for Aniline Derivatives epa.govGC-MS Analysis of Hair Dye Ingredients mdpi.com
Column Fused silica (B1680970) capillary (e.g., SE-30)DB-17ms capillary column (30.0 m x 0.25 mm i.d., 0.25 µm film thickness)
Injection On-column splitlessSplit mode (ratio 10:1)
Detector Nitrogen-Phosphorus Detector (NPD)Mass Spectrometer (MS)
Carrier Gas Not specifiedHelium (99.999% purity) at 1.0 mL/min
Oven Program Optimized for separationInitial 50°C (4 min), ramp to 185°C at 30°C/min, then to 300°C at 5°C/min (hold 4 min)

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. libretexts.orgshimadzu.com This technique offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC. shimadzu.comamericanpharmaceuticalreview.com

Method Development: SFC method development often involves optimizing pressure, temperature, and the composition of the mobile phase, which may include a polar organic modifier to enhance the solubility of analytes. libretexts.orgfagg.be The low viscosity and high diffusivity of supercritical fluids lead to lower pressure drops and efficient separations. fagg.be

Research Findings: SFC has proven to be a leading technique for chiral separations, enabling highly efficient methods on both analytical and preparative scales. americanpharmaceuticalreview.com The technique is particularly useful for separating thermally labile compounds and has been applied to a wide range of pharmaceutical compounds. libretexts.orgamericanpharmaceuticalreview.com While specific applications for this compound are not extensively documented, the principles of SFC make it a viable and potentially advantageous method for its analysis, especially for chiral separations if applicable. americanpharmaceuticalreview.com

Gas Chromatography (GC)

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods, particularly UV-Vis spectroscopy, are widely used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions. azooptics.com

Principles: Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. azooptics.comscribd.com To perform a quantitative analysis, a calibration curve is typically generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). libretexts.org

Application to Diphenylaniline Derivatives: The structure and purity of synthesized diphenylaniline co-oligomers have been determined using various spectroscopic methods. mdpi.com In a study of D-π-A-π-D chromophores based on triphenylamine (B166846), UV-Vis spectroscopy was used to determine the absorption properties, with a λmax of 420 nm observed for one of the synthesized compounds. tandfonline.com The analysis of 4-Nitro-N, N-Diphenylaniline also utilized UV spectroscopy for concentration measurements. researchgate.net

Development of Novel Detection and Imaging Methods

Research into novel detection methods for diphenylaniline and its derivatives is ongoing, with a focus on enhancing sensitivity and enabling new applications such as in vivo imaging.

Fluorescent Probes: A novel near-infrared (NIR)-II probe incorporating a diphenylaniline moiety, TQTPA, was synthesized for the detection of metastatic lymph nodes and for use in chemo-photothermal therapy. thno.org This probe demonstrated good stability and water solubility, enabling it to outline tumors and facilitate sensitive imaging. thno.org

Electrochemical Sensors: A novel electrochemical sensor was developed based on a process-formed laccase-like catalyst for the sensitive detection of tumor markers. nih.gov This sensor utilized cationic diphenylalanine-glutaraldehyde nanospheres in its construction and demonstrated a wide linear range and a low detection limit. nih.gov

Chemical Sensing and Probe Design: The development of new sensing technologies, including those based on N,N′-diphenylalanine-3,4,9,10-tetracarboxylic diimide, is being explored for applications such as the early screening of diseases. researchgate.net

Validation Protocols for Analytical Methods

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. demarcheiso17025.comeurachem.org The validation process involves evaluating several key performance characteristics as outlined by the International Council for Harmonisation (ICH) guidelines. europa.eueuropa.eu

Key Validation Parameters:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components. europa.eu For chromatographic methods, this is often demonstrated by the resolution between closely eluting peaks. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. europa.eu This is typically evaluated by analyzing a minimum of five concentrations and calculating the regression coefficient. europa.eu

Accuracy: The closeness of the test results to the true value. europa.eu It is often assessed by analyzing samples with known concentrations (spiked samples) and is reported as percent recovery. demarcheiso17025.comeuropa.eu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). demarcheiso17025.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net

Xi. Future Research Directions and Emerging Applications in 3,4 Diphenylaniline Chemistry

Exploration of Advanced Functional Materials

The unique electronic structure of the 3,4-diphenylaniline core makes it a compelling building block for a new generation of advanced functional materials, particularly in optoelectronics.

Future research is focused on the design and synthesis of novel derivatives for applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). For instance, bipolar host materials incorporating a 1,2,4-thiadiazole (B1232254) core linked to diphenylaniline moieties have been developed for deep red phosphorescent OLEDs. These materials facilitate a stable charge balance within the emissive layer, which mitigates efficiency roll-off at high brightness. An optimized OLED device using a 4,4'-(1,2,4-thiadiazole-3,5-diyl)bis(N,N-diphenylaniline) (p-TPATHZ) host achieved a maximum external quantum efficiency (EQE) of 16.2%, maintaining a high EQE of 15.7% at a luminance of 1000 cd/m².

Another promising avenue is the creation of conjugated co-oligomers. The introduction of donor diphenylaniline groups into azulene (B44059), a non-alternant aromatic hydrocarbon, has led to new materials with intense absorption and emission in the visible light spectrum. Conjugated 2,6-diphenylaniline-azulene co-oligomers, synthesized via the Suzuki-Miyaura cross-coupling reaction, are stable solids that absorb and emit light in the 410–700 nm range. researchgate.net These co-oligomers exhibit strong emissions in the green and orange regions, with maxima around 510 nm and 590 nm, respectively. researchgate.net The thermal stability of these materials is also notable, with degradation onset recorded at 436°C for linear structures and 425°C for branched structures. frontiersin.org The properties suggest their potential for designing new materials for various electronic and photonic applications. researchgate.net

Theoretical studies are also guiding the design of new diphenylaniline-based dyes for DSSCs. By computationally modifying the π-spacer of existing donor-π-bridge-acceptor (D-π-A) dyes, researchers can predict and optimize their structural, electronic, and photovoltaic characteristics. frontiersin.org This molecular engineering approach aims to enhance power conversion efficiency by fine-tuning the electronic properties of the dye molecules. frontiersin.org

Table 1: Electronic Absorption and Fluorescence Data for Diphenylaniline-Azulene Co-Oligomers in DCM (C = 1 × 10⁻⁴ M)
CompoundStructure TypeAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φf)Optical Band Gap (eV)
Co-oligomer 6Linear492510, 5900.142.53
Co-oligomer 8Branched475510, 5900.122.61

Data sourced from MDPI. researchgate.netfrontiersin.org

Integration into Multicomponent Systems

A significant future direction involves the integration of this compound units into larger, multicomponent systems such as polymers and composites. This approach aims to create materials where the properties of the diphenylaniline core are combined with the processability and structural features of macromolecules.

Research into polymers based on diphenylaniline derivatives, such as Poly(4-butyl-N,N-diphenylaniline), has shown their utility as hole transport materials in organic electronic devices. researchgate.net The incorporation of such units into a polymer backbone can create materials with favorable electronic properties for applications in OLEDs and organic solar cells. researchgate.net The synthesis of donor-acceptor type conjugated polymers containing triphenylamine (B166846) and other heterocyclic units has been achieved through methods like the Wittig polycondensation reaction, yielding soluble, film-forming materials with good thermal stability. researchgate.net Similar strategies can be applied to create novel polymers from this compound.

Furthermore, the addition of diphenylaniline derivatives can enhance the physical properties of existing polymers. Studies have shown that modifying polymers with diphenylaniline can lead to a significant increase in tensile strength and thermal stability, making them suitable for high-performance applications. acs.org

While the use of organic linkers in the construction of metal-organic frameworks (MOFs) is a well-established field, the specific application of this compound as a linker is still a nascent concept. univr.itresearchgate.netnih.gov MOFs are highly porous crystalline materials built from metal ions or clusters connected by organic ligands. univr.it Future research could explore the design of functionalized this compound molecules that can act as struts in these frameworks, potentially leading to MOFs with tailored electronic properties or catalytic activities.

The principles of supramolecular chemistry, which involve organization through non-covalent interactions, also present a frontier for this compound. magtech.com.cn Although self-assembly is extensively studied in peptide systems like diphenylalanine, the design of this compound derivatives capable of forming ordered supramolecular structures is a forward-looking research goal. magtech.com.cnhydromer.com By attaching specific functional groups that can direct non-covalent interactions like hydrogen bonding or π–π stacking, it may be possible to create novel, self-assembling systems for advanced applications.

Bio-Inspired Materials and Systems

The application of this compound in bio-inspired materials is a largely speculative but potentially rewarding field for future investigation. Currently, research into bio-inspired self-assembly and biocompatible materials is dominated by peptide-based building blocks, most notably diphenylalanine. frontiersin.orgmdpi.com This dipeptide readily self-assembles into a variety of nanostructures and has been explored for applications in drug delivery, tissue engineering, and biosensing. researchgate.netmdpi.com

For this compound, a non-peptidic molecule, to be used in biological contexts, a key research challenge will be its functionalization to ensure biocompatibility. acs.orghydromer.com Biocompatibility refers to a material's ability to function within a biological system without causing adverse reactions, such as toxicity or inflammation. jpionline.org Future work could focus on attaching biocompatible polymer chains, such as polyethylene (B3416737) glycol, or specific bioactive moieties to the this compound scaffold.

Another emerging area is the development of novel biosensors. mdpi.comresearchgate.net Electrochemical biosensors, for example, use a biological recognition element combined with a transducer to detect specific analytes. univr.itresearchgate.net It is conceivable that this compound derivatives could be designed to act as the signaling component in such a device. For example, a derivative could be functionalized with a receptor that binds to a specific biological target, with the binding event causing a measurable change in the molecule's electrochemical or fluorescent properties. While this remains a prospective application, the tunable electronic nature of the this compound core makes it an intriguing candidate for such future sensor development.

Sustainable Chemical Processes and Circular Economy Principles

Aligning the chemistry of this compound with the principles of green and sustainable chemistry is a critical direction for future research. mdpi.com This involves developing manufacturing processes that are more efficient, less hazardous, and environmentally benign, and designing materials with end-of-life considerations.

The principles of green chemistry offer a framework for this research, emphasizing goals such as waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. Current synthesis routes for diphenylamine (B1679370) derivatives, such as the Ullmann coupling reaction, often require high temperatures and copper catalysts. acs.org Future research could focus on developing more efficient catalytic systems that operate under milder conditions, minimize waste, and replace stoichiometric reagents with more sustainable catalytic alternatives. Running chemical reactions at room temperature and pressure whenever possible is a key goal for increasing energy efficiency.

The use of renewable feedstocks is another core principle of green chemistry. researchgate.net Research could investigate pathways to synthesize the this compound structure or its precursors from bio-based sources rather than traditional petrochemical feedstocks. researchgate.net

In the context of a circular economy, designing materials for degradation is paramount. researchgate.net Polymers and other materials derived from this compound should be designed so they can break down into non-toxic, innocuous products at the end of their useful life. researchgate.net This avoids the persistence of materials in the environment. This involves a shift in molecular design, where functionality is balanced with biodegradability. Research into incorporating cleavable linkages into polymers made from this compound could allow for controlled degradation and recycling of the constituent monomers, contributing to a more circular materials economy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.